

Application Notes and Protocols for Assessing p53 Activator 2-Induced Apoptosis

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Compound of Interest

Compound Name: p53 Activator 2

Cat. No.: B12408766

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Audience: Researchers, scientists, and drug development professionals.

Introduction

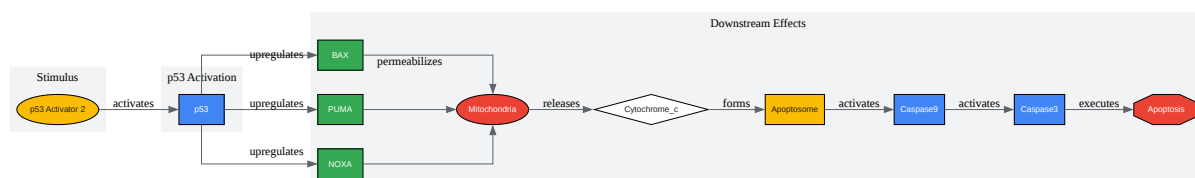
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.^{[1][2][3]} Reactivating p53 function with small molecules is a promising therapeutic strategy for various cancers. "p53 Activator 2" is a novel small molecule designed to restore the transcriptional activity of wild-type p53, leading to the induction of apoptosis in cancer cells.

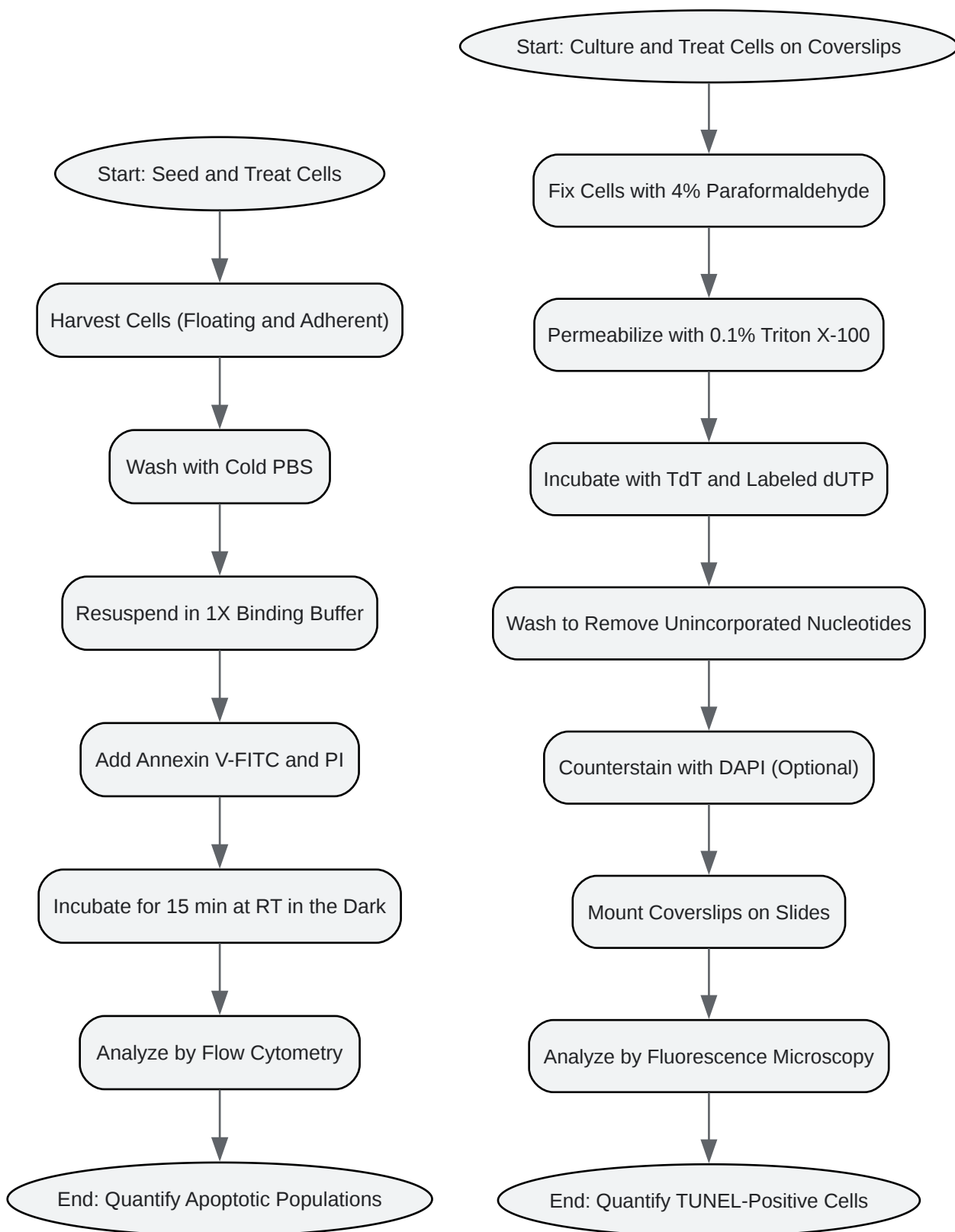
These application notes provide a comprehensive guide to the key techniques used to assess and quantify apoptosis induced by p53 Activator 2. The protocols detailed below are essential for characterizing the mechanism of action of p53 activators and evaluating their efficacy in preclinical studies. The primary methods covered include Annexin V/PI staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key executioner caspases, TUNEL assays for the detection of DNA fragmentation, and Western blotting for analyzing the expression of apoptosis-related proteins.^{[4][5][6]}

Key Signaling Pathway

The activation of p53 by "p53 Activator 2" initiates a signaling cascade that culminates in programmed cell death. This process involves both intrinsic and extrinsic apoptotic pathways. Upon activation, p53 transcriptionally upregulates pro-apoptotic genes such as BAX, PUMA,

and NOXA.[2] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.





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